1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 3524-40-1
VCID: VC3809242
InChI: InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
SMILES: CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol

1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 3524-40-1

Cat. No.: VC3809242

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine - 3524-40-1

Specification

CAS No. 3524-40-1
Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
IUPAC Name 2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
Standard InChI Key LGFWCIXEKFJEIP-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl
Canonical SMILES CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is C₁₁H₁₂ClN₃, with a molecular weight of 221.68 g/mol . Key structural features include:

  • A pyrazole ring substituted with a methyl group at position 3 and an amine group at position 5.

  • A 2-chlorobenzyl group attached to the nitrogen at position 1.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight221.68 g/mol
XLogP32.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count2
Topological Polar Surface Area41.8 Ų

The compound’s SMILES notation is CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl, and its InChIKey is LGFWCIXEKFJEIP-UHFFFAOYSA-N .

Synthesis and Derivatives

Synthetic Routes

1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is typically synthesized via:

  • Condensation reactions: Refluxing 3-methyl-1H-pyrazol-5(4H)-one with 2-chlorobenzyl halides in the presence of a base (e.g., piperidine) .

  • Kabachnik-Fields reactions: Involving amines, aldehydes, and dialkyl phosphites to form α-aminophosphonate derivatives .

Table 2: Representative Synthesis Yields

Starting MaterialConditionsYieldSource
3-methyl-1H-pyrazol-5-one + 2-chlorobenzyl chlorideEthanol, piperidine, reflux75–89%
5-aminopyrazole + N-(2,2-dichloro-1-cyanoethenyl)carboxamideEt₃N, DMF, 80°C65–70%

Structural Derivatives

Modifications to the core structure include:

  • Hydrochloride salts: Improved solubility for pharmacological testing .

  • Glycosylated derivatives: Enhanced bioavailability via sugar moiety incorporation .

  • Heterocyclic hybrids: Fusion with triazoles or pyrimidines for anticancer activity .

Biological Activities

Anticancer Activity

Pyrazole derivatives exhibit notable antiproliferative effects. Key findings include:

  • In vitro screening: Compound 3f (a pyrazolo[1,5-a] triazine derivative) showed IC₅₀ values of 5.45 μM against MCF-7 breast cancer cells .

  • Mechanism: Inhibition of tubulin polymerization and interference with DNA replication .

Table 3: Anticancer Activity of Select Derivatives

CompoundCell Line (IC₅₀, μM)Source
3fMCF-7: 5.45
10aMDA-MB-231: 9.47
Pyrazolo[3,4-d]pyrimidineHCT-116: 14.0

Antimicrobial Activity

α-Aminophosphonate derivatives demonstrate broad-spectrum activity:

  • Antibacterial: MIC values of 8–32 μg/mL against Staphylococcus aureus .

  • Antifungal: 64–128 μg/mL against Candida albicans .

Applications and Future Directions

Pharmaceutical Applications

  • Oncology: Lead candidate for dual-action kinase inhibitors .

  • Antimicrobials: Potential for treating drug-resistant infections .

Agricultural Chemistry

  • Herbicide development: Analogues show herbicidal activity at 10–150 g/ha .

Research Gaps

  • Toxicology: Limited in vivo data on long-term toxicity.

  • Structural optimization: Enhancing pharmacokinetics via prodrug strategies.

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